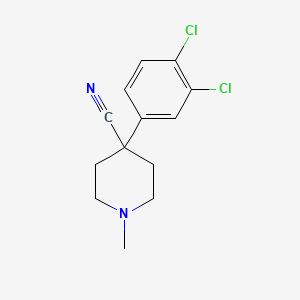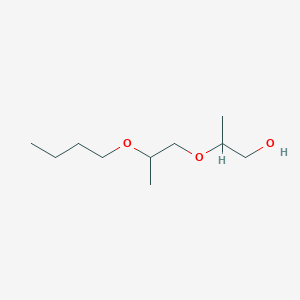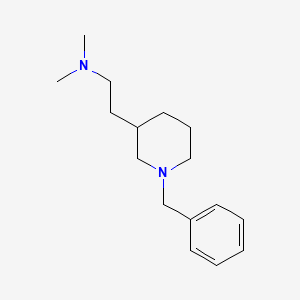
1-(2-Ethylphenyl)-1H-pyrazole-4,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- is a chemical compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
科学研究应用
1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1H-Pyrazole-4,5-diamine: A simpler analog without the ethylphenyl group.
1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate: Used as an oxidative hair coloring agent.
Uniqueness
1H-PYRAZOLE-4,5-DIAMINE, 1-(2-ETHYLPHENYL)- is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC 名称 |
2-(2-ethylphenyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C11H14N4/c1-2-8-5-3-4-6-10(8)15-11(13)9(12)7-14-15/h3-7H,2,12-13H2,1H3 |
InChI 键 |
FAOUWUHRSUQHEA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-pyrazolo[1,5-a]benzimidazol-2-amine](/img/structure/B13959837.png)

![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)


![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)




![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)

